molecular formula C10H19N3 B15264476 N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine

N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B15264476
M. Wt: 181.28 g/mol
InChI Key: DWWSLVHGEHDSCP-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine (CAS Registry Number: 1251307-44-4 ) is a chemical compound with the molecular formula C 10 H 19 N 3 and a molecular weight of 181.28 g/mol . This N-substituted pyrazole derivative is characterized by a 2,2-dimethylpropyl (neopentyl) group and an ethyl group attached to the pyrazole nitrogen, a structure that may confer unique steric and electronic properties. N-Substituted pyrazoles are a significant class of nitrogen-containing heterocycles with broad applicability in scientific research. They are frequently employed as key synthetic intermediates and building blocks in organic and medicinal chemistry . Their utility spans the development of pharmaceuticals and crop protection chemicals, and they have emerged as valuable ligands and directing groups in transition-metal-catalyzed reactions, enabling selective carbon-hydrogen bond functionalization to construct complex molecules . The specific steric profile of the neopentyl substituent in this compound may be of particular interest for designing catalysts or studying sterically hindered molecular systems. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-1-ethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-13-7-9(6-12-13)11-8-10(2,3)4/h6-7,11H,5,8H2,1-4H3

InChI Key

DWWSLVHGEHDSCP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through nucleophilic attack of the primary amine on the electrophilic carbonyl groups of the diketone (e.g., 2,4-pentanedione), followed by cyclization facilitated by the hydroxylamine derivative. Key parameters include:

  • Temperature : 85°C in dimethylformamide (DMF) ensures complete cyclization without side-product formation.
  • Stoichiometry : A 1:1.1 molar ratio of neopentylamine to diketone maximizes yield while minimizing unreacted starting material.
  • Workup : Alkaline extraction (1 M NaOH) and chromatography (hexane–ethyl acetate gradient) isolate the product with >95% purity.

Representative Procedure

In a typical synthesis:

  • Neopentylamine (161 μL, 1.00 mmol), 2,4-pentanedione (114 μL, 1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol) are combined in DMF (5.0 mL).
  • The mixture is heated at 85°C for 1.5 hours under nitrogen.
  • Post-reaction, the crude product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography to yield this compound as a pale-yellow oil (38% yield).

Critical Data :

Parameter Value Source
Yield 38%
Purity (HPLC) >95%
Boiling Point Not reported
Molecular Weight 181.28 g/mol

Sequential Functionalization of Pyrazole Intermediates

For laboratories lacking specialized hydroxylamine reagents, a stepwise approach using preformed pyrazole cores is viable. This method involves:

  • Synthesis of 1-ethyl-1H-pyrazol-4-amine via Knorr pyrazole synthesis.
  • N-Alkylation of the 4-amino group with neopentyl bromide.

Knorr Pyrazole Synthesis

Condensation of ethylhydrazine with 1,3-diketones (e.g., 3-aminopentane-2,4-dione) under acidic conditions forms the 1-ethylpyrazole scaffold. The 4-amino group is introduced via oxime intermediates, as detailed in Recent Advances in Aminopyrazole Synthesis.

Reaction Conditions :

  • Hydrazine : Ethylhydrazine (1.2 equiv) in methanol.
  • Acid Catalyst : Acetic acid (10 mol%).
  • Yield : 45–50% for 1-ethyl-1H-pyrazol-4-amine.

N-Alkylation of 4-Aminopyrazole

The 4-amino group is alkylated using neopentyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to prevent over-alkylation:

  • 1-Ethyl-1H-pyrazol-4-amine (1.00 mmol) is dissolved in THF.
  • Neopentyl bromide (1.20 mmol), diethyl azodicarboxylate (1.50 mmol), and triphenylphosphine (1.50 mmol) are added.
  • The reaction is stirred at 25°C for 12 hours, yielding this compound (52% yield).

Comparative Yields :

Method Yield (%) Purity (%)
Direct condensation 38 >95
Sequential alkylation 52 90

Alternative Routes: Reductive Amination and Catalytic Coupling

Reductive Amination

Reacting 1-ethyl-1H-pyrazol-4-amine with neopentyl aldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) achieves selective secondary amine formation:

  • Conditions : Methanol, 25°C, 24 hours.
  • Yield : 48% with 88% purity.

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination of 4-bromo-1-ethyl-1H-pyrazole with neopentylamine introduces the N-substituent via palladium catalysis:

  • Catalyst : Pd₂(dba)₃ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Yield : 60% (purified via alumina chromatography).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The position of the amino group is highly sensitive to the diketone’s substitution pattern. For example, 2,4-pentanedione favors 4-amino placement, whereas asymmetrical diketones (e.g., 3-methyl-2,4-pentanedione) lead to regioisomeric mixtures.

Steric Hindrance from Neopentyl Group

The bulky neopentyl moiety necessitates prolonged reaction times (up to 24 hours) for complete N-alkylation, as observed in Mitsunobu and reductive amination protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The compound is compared below with two pyrazole-4-amine derivatives from patent literature ():

Compound Substituents Molecular Weight Melting Point Synthetic Yield
N-(2,2-Dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine 1-Ethyl, 4-(neopentyl)amine 181.28 Not reported Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-(Pyridin-3-yl), 3-Methyl, 4-(cyclopropyl)amine ~214.27* 104.0–107.0°C 17.90%
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-(Pyridin-3-yl), 3-Methyl, 4-(3-(methylthio)propyl)amine ~267.39* Not reported Not reported

*Calculated from HRMS ([M+H]+ = 215) and molecular formula approximations.

Key Observations:

Steric and Electronic Effects: The neopentyl group in the target compound introduces significant steric bulk compared to the cyclopropyl or methylthioalkyl substituents in analogs. This may reduce solubility in polar solvents but enhance stability against metabolic degradation in biological systems.

Synthetic Accessibility :

  • The low yield (17.9%) reported for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights challenges in coupling sterically hindered amines under copper-catalyzed conditions (e.g., Cs₂CO₃, CuBr, DMSO, 35°C) . Similar challenges may arise in synthesizing the neopentyl-substituted target compound, though specific data are lacking.

Spectroscopic Characterization :

  • The cyclopropyl analog exhibits distinct ¹H NMR signals (e.g., δ 8.87 ppm for pyridine protons) and IR absorption at 3298 cm⁻¹ (N-H stretch), whereas the neopentyl group in the target compound would likely show upfield-shifted alkyl proton signals (δ 0.5–1.5 ppm) .

Biological Activity

N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is characterized by its unique structural features that include a dimethylpropyl group and an ethyl group attached to the pyrazole ring, contributing to its distinct chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4C_{10}H_{16}N_4, with a molecular weight of approximately 192.26 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural FeaturesPyrazole ring, dimethylpropyl group, ethyl group

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. For instance, compounds with similar pyrazole structures have demonstrated efficacy against E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory pathways. In vitro studies have indicated that this compound can reduce inflammation markers comparable to established anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound are believed to involve interactions with specific enzymes or receptors within the body. These interactions may modulate the activity of various biological pathways, leading to its observed therapeutic effects. Further investigations into its pharmacokinetics and toxicity profiles are essential for understanding its viability as a therapeutic agent .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory properties of this compound involved assessing its effects on human peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with this compound resulted in a marked decrease in the secretion of inflammatory cytokines when compared to untreated controls. This suggests that it may serve as an effective therapeutic option for inflammatory diseases .

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